2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol
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Overview
Description
2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is a complex organic compound characterized by its chlorinated phenol and dinitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol typically involves multiple steps:
Amination: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms to the phenol ring.
Condensation: Formation of the iminomethyl linkage between the phenyl and phenol rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and aniline groups.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols or anilines
Scientific Research Applications
2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of nitro and chloro groups can influence its reactivity and binding affinity. The iminomethyl linkage plays a crucial role in its mechanism of action, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroaniline
- 2,4-Dinitroaniline
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is unique due to its combination of chlorinated phenol and dinitroaniline groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O5/c20-12-6-11(19(26)16(21)7-12)10-22-13-2-1-3-14(8-13)23-17-5-4-15(24(27)28)9-18(17)25(29)30/h1-10,23,26H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGMIZXSABPQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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